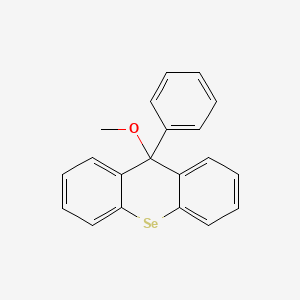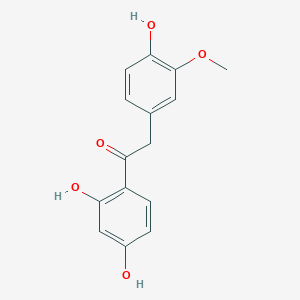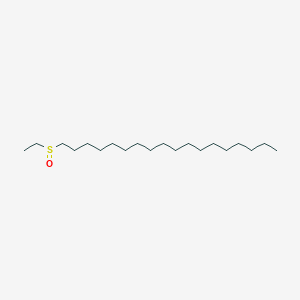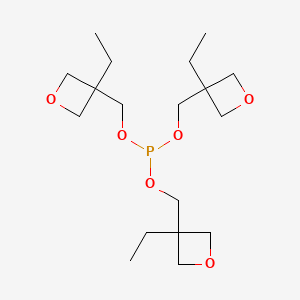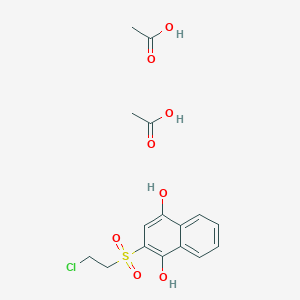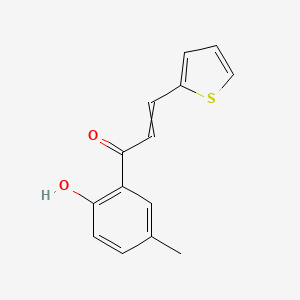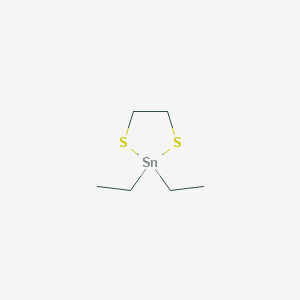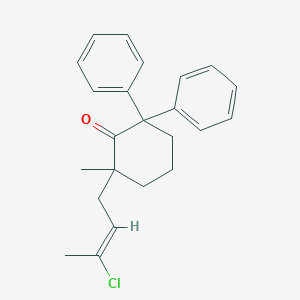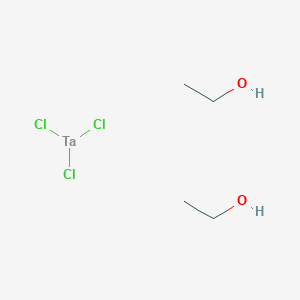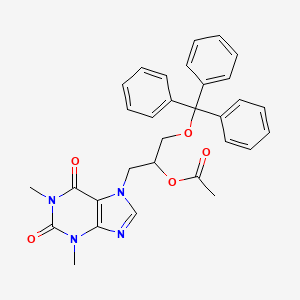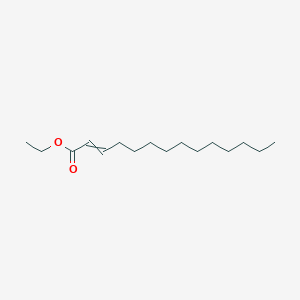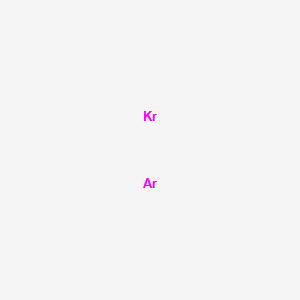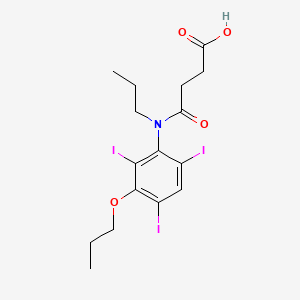
3'-Propoxy-N-propyl-2',4',6'-triiodosuccinanilic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid typically involves multiple steps, starting with the iodination of a suitable aromatic precursor. The introduction of the propoxy and propyl groups is achieved through nucleophilic substitution reactions. The final step involves the formation of the succinanilic acid moiety under controlled conditions to ensure the correct placement of functional groups.
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is also crucial. Purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the propoxy or propyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s iodine content makes it useful in radiolabeling studies for tracking biological processes.
Medicine: Its potential as a contrast agent in imaging techniques such as X-ray and CT scans is being explored.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism by which 3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid exerts its effects involves its interaction with specific molecular targets. The iodine atoms in the compound can participate in halogen bonding, which influences the compound’s binding affinity to proteins and other biomolecules. The propoxy and propyl groups contribute to the compound’s lipophilicity, affecting its distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
2’,4’,6’-Triiodophenol: Similar in iodine content but lacks the propoxy and propyl groups.
3’-Propoxy-2’,4’,6’-triiodobenzoic acid: Similar structure but with a benzoic acid backbone instead of succinanilic acid.
N-Propyl-2’,4’,6’-triiodoaniline: Similar in having a propyl group and iodine atoms but lacks the propoxy group.
Uniqueness: 3’-Propoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid is unique due to its combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
37938-70-8 |
|---|---|
Molekularformel |
C16H20I3NO4 |
Molekulargewicht |
671.05 g/mol |
IUPAC-Name |
4-oxo-4-(2,4,6-triiodo-3-propoxy-N-propylanilino)butanoic acid |
InChI |
InChI=1S/C16H20I3NO4/c1-3-7-20(12(21)5-6-13(22)23)15-10(17)9-11(18)16(14(15)19)24-8-4-2/h9H,3-8H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
ALBBSSRMMPGXEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C1=C(C(=C(C=C1I)I)OCCC)I)C(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


